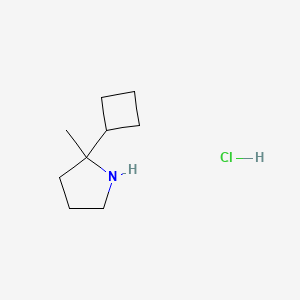
2-Cyclobutyl-2-methylpyrrolidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutyl-2-methylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 1889176-54-8 . It has a molecular weight of 175.7 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-cyclobutyl-2-methylpyrrolidine hydrochloride . The InChI code for the compound is1S/C9H17N.ClH/c1-9(6-3-7-10-9)8-4-2-5-8;/h8,10H,2-7H2,1H3;1H . Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of 2-Cyclobutyl-2-methylpyrrolidine Hydrochloride
Asymmetric Synthesis in HCV Polymerase Inhibition
- 2-Cyclobutyl-2-methylpyrrolidine hydrochloride plays a crucial role in the asymmetric synthesis of N-acylpyrrolidine, a compound significant for inhibiting HCV polymerase. A study described a practical multi-kilogram scale synthesis of this compound, utilizing a [3+2] cycloaddition catalyzed by a silver acetate and cinchona alkaloid complex. This method efficiently constructs three stereocenters with high diastereomeric and enantiomeric control (Agbodjan et al., 2008).
Synthesis of Functional Derivatives and Ligands
- Functional derivatives of azetidines, including 2-cyclobutyl-2-methylpyrrolidine hydrochloride, are synthesized for various applications. These derivatives, such as methyl 1-tosylazetidine-2-carboxylate, find use in the development of ligands and other chemical entities. An example is the synthesis of radioactive labelled raclopride, a dopamine-D2 receptor ligand, from 2-aminomethyl-1-ethylpyrrolidine derivatives (Chen et al., 1967).
Development of Antagonists and Agonists in Pharmacology
- Research on 2-cyclobutyl-2-methylpyrrolidine hydrochloride contributes to the development of various pharmacological compounds, including antagonists and agonists. For instance, 4-substituted-2-methylpyrrolo[2,3-d]pyrimidines, structurally related to 2-cyclobutyl-2-methylpyrrolidine, were tested for cytokinin-agonistic and antagonistic activities, demonstrating its potential in plant physiology and pharmaceutical applications (Iwamura et al., 1979).
Organocatalysis in Chemical Synthesis
- The compound plays a role in organocatalysis, specifically in asymmetric Michael additions of ketones to nitroalkenes. This process is part of a broader application in chemical synthesis, where 2-cyclobutyl-2-methylpyrrolidine derivatives act as catalysts to produce homochiral compounds (Ruiz-Olalla et al., 2015).
Modeling Hydrophobic Interactions in Proteins
- Compounds like N-cyclohexyl-2-pyrrolidone, related to 2-cyclobutyl-2-methylpyrrolidine hydrochloride, serve as models for studying hydrophobic interactions in proteins. This research contributes significantly to our understanding of protein structure and stability (Lawson et al., 1984).
Applications in Gold-Catalyzed Reactions
- Gold(I)-catalyzed enantioselective hydroamination reactions utilize derivatives of 2-cyclobutyl-2-methylpyrrolidine hydrochloride. These reactions are crucial in synthesizing various organic compounds, demonstrating the versatility of this chemical in catalysis (Zhang et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-cyclobutyl-2-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-9(6-3-7-10-9)8-4-2-5-8;/h8,10H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHQCUWXWVJZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C2CCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2577539.png)
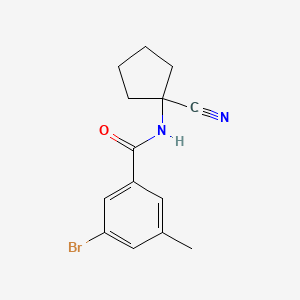
![tert-Butyl 2-oxo-1-azaspiro[3.7]undecane-1-carboxylate](/img/structure/B2577547.png)
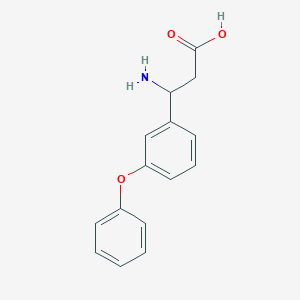
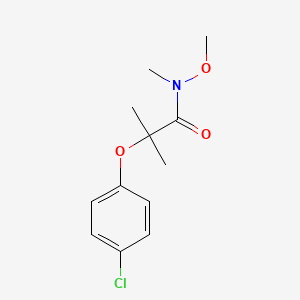
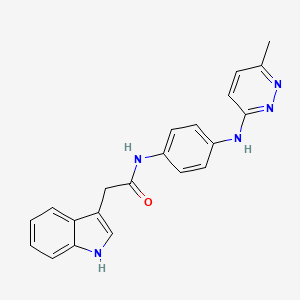
![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2577554.png)
![2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid](/img/structure/B2577555.png)
![6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B2577556.png)
![N-(3-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2577557.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2577559.png)
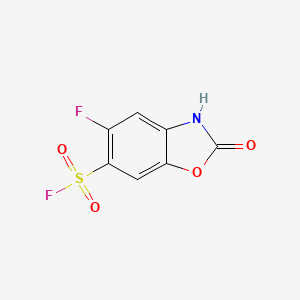
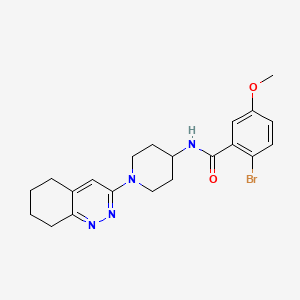
![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2577562.png)
